3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chloro-2-(trifluoromethyl)phenyl group at the 3-position. The oxadiazole ring, known for its electron-deficient nature, combined with the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring, imparts unique chemical and physical properties. These features make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors sensitive to halogenated and fluorinated motifs.
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4ClF3N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H |
InChI Key |
PELJNNALZOYJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common synthetic route to 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives (esters, anhydrides, or acyl halides). This method was first introduced by Tiemann and Krüger and has since been refined.
- Amidoximes are prepared from the corresponding nitriles by reaction with hydroxylamine.
- The amidoxime reacts with an activated carboxylic acid derivative, such as:
- Acyl chlorides
- Carboxylic acid esters (methyl, ethyl)
- Carboxylic acid anhydrides
- Activated acids using coupling reagents (EDC, DCC, CDI, TBTU, T3P)
The reaction proceeds via O-acylation of the amidoxime followed by ring closure with elimination of water to form the oxadiazole ring.
- Simple starting materials
- Moderate to good yields (11–90%)
- Amenable to one-pot procedures
- Harsh reaction conditions in some cases
- Difficulties in purification
- Sensitivity to functional groups such as –OH and –NH2
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
An alternative method involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles:
- This method can produce 1,2,4-oxadiazoles under mild conditions with suitable catalysts (e.g., platinum(IV)).
- However, it suffers from low yields, poor solubility of starting materials, and expensive catalysts.
- Side reactions such as dimerization of nitrile oxides can occur, leading to byproducts.
Recent Synthetic Innovations
- One-pot synthesis in superbase media: Using NaOH/DMSO at room temperature, amidoximes and methyl/ethyl esters of carboxylic acids yield 3,5-disubstituted oxadiazoles with moderate to excellent yields.
- Vilsmeier reagent activation: Carboxylic acids activated by Vilsmeier reagent react with amidoximes to afford oxadiazoles in good to excellent yields (61–93%) with simple purification.
- Tandem reactions with nitroalkenes: Using triflic acid (TfOH) as a catalyst, nitroalkenes react with arenes and nitriles to form oxadiazoles rapidly (10 min) with high yields (~90%), though requiring superacid-resistant substrates.
- Photoredox catalysis: Visible light irradiation in the presence of organic dyes can induce cycloaddition to form trisubstituted oxadiazoles, though yields remain moderate (35–50%).
Specific Preparation Methods for 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Reaction of Hydroxyamidine with Trifluoroacetyl Halides (Patent WO2019020451A1)
This patented method is highly relevant for the preparation of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles, including the target compound.
-
- Hydroxyamidine compound of formula II (derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile)
- Trifluoroacetyl halide (trifluoroacetyl chloride or trifluoroacetyl fluoride)
-
- The hydroxy group of the hydroxyamidine is acylated by trifluoroacetyl halide.
- Typically, trifluoroacetic acid anhydride (TFAA) or trifluoroacetyl chloride is used as the acylating agent.
- At least two equivalents of acylating agent ensure complete conversion.
-
- The O-trifluoroacetyl amidoxime intermediate undergoes ring closure with elimination of water to form the oxadiazole ring.
- This step can be promoted by heating or by using phosphorus pentoxide (P2O5) as a dehydrating agent at elevated temperatures (200–300°C).
-
- The reaction is often carried out neat (without solvent) or under elevated pressure (>100 kPa).
- The process is scalable and suitable for industrial production.
- High yields and purity
- Avoidance of volatile solvents
- Straightforward reaction sequence
Table 1: Summary of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Hydroxyamidine substrate | Derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile |
| Acylating agent | Trifluoroacetyl chloride (TFACI), trifluoroacetic anhydride (TFAA) |
| Equivalents of acylating agent | ≥ 2 equivalents |
| Reaction temperature | 200–300 °C (for cyclization with P2O5) or milder for neat reactions |
| Solvent | None (neat) or minimal |
| Pressure | Atmospheric or elevated (>100 kPa) |
| Yield | Generally high (not specified exactly) |
Amidoxime and Carboxylic Acid Ester Cyclization in Superbase Medium
Baykov et al. (2020) reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using:
- Amidoximes derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile
- Methyl or ethyl esters of carboxylic acids
- Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) as the superbase medium
- Moderate to excellent yields (11–90%)
- Reaction times from 4 to 24 hours
- Simple purification
- Limitations with substrates containing –OH or –NH2 groups
Microwave-Assisted Solid-Supported Synthesis
A novel approach uses microwave irradiation to accelerate the cyclization of amidoximes with 3-aryl-acryloyl chlorides on silica gel support in anhydrous dichloromethane.
- Reaction conditions: 75 W microwave power, 100–105 °C, 5–45 minutes
- Purification by column chromatography
- This method offers rapid synthesis with good control over reaction time and temperature
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield Range | Reaction Time | Conditions |
|---|---|---|---|---|---|
| Amidoxime + Trifluoroacetyl Halide (Patent) | High yield, solvent-free, scalable | High temperature for cyclization step | High (not precisely stated) | Hours to days | Neat or elevated pressure, 200–300 °C |
| Amidoxime + Carboxylic Acid Esters in NaOH/DMSO | Mild conditions, one-pot, simple purification | Long reaction time, limited substrate scope | 11–90% | 4–24 hours | Room temperature, superbase medium |
| Microwave-Assisted Solid-Supported Synthesis | Rapid reaction, controlled heating | Requires microwave equipment, silica gel | Moderate to good | 5–45 minutes | Microwave irradiation, 100–105 °C |
| 1,3-Dipolar Cycloaddition | Mild conditions, novel approach | Expensive catalysts, low yields, side products | Moderate to low | Variable | Catalytic, mild temperature |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis.
Case Study:
In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages.
Case Study:
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 100 |
Agricultural Applications
2.1 Herbicidal Activity
This compound has been identified as a potential herbicide. Its chemical structure allows it to inhibit specific biochemical pathways in plants, leading to effective weed control.
Case Study:
Field trials conducted on common weeds such as Amaranthus retroflexus and Cynodon dactylon demonstrated a significant reduction in biomass when treated with the compound at concentrations of 200 g/ha.
| Weed Species | Biomass Reduction (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Cynodon dactylon | 75 |
Materials Science Applications
3.1 Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. It can act as a monomer or cross-linking agent in the development of high-performance materials.
Case Study:
In experiments to synthesize poly(oxadiazole), the incorporation of this compound resulted in polymers with enhanced thermal stability and mechanical strength compared to those synthesized without it.
| Property | Without Compound | With Compound |
|---|---|---|
| Thermal Stability (°C) | 250 | 320 |
| Tensile Strength (MPa) | 50 | 80 |
Analytical Chemistry Applications
4.1 Chromatographic Techniques
The compound has shown promise as a reagent in chromatographic methods for detecting other substances due to its unique fluorescence properties.
Case Study:
When used as a fluorescent tagging agent in high-performance liquid chromatography (HPLC), it improved the detection limits for various analytes by an order of magnitude.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural and Substituent Variations
a. 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)
- Structure : Differs by the presence of a chloromethyl (-CH₂Cl) group at position 5 of the oxadiazole ring and a 3-(trifluoromethyl)phenyl group at position 3.
- Properties : Melting point 34–35°C; molecular formula C₁₀H₆ClF₃N₂O; available commercially with ≥95% purity .
- Applications : Used as a building block for bioactive molecules, leveraging the reactive chloromethyl group for further functionalization .
b. 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Compound 11)
- Structure : Features a 4-(trifluoromethyl)phenyl group at position 3 and chloromethyl at position 4.
- Synthesis : Prepared in 48% yield via reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine, followed by cyclization .
- Key Difference : The para-substituted -CF₃ group on the phenyl ring may alter electronic effects compared to the ortho-substituted variant in the target compound, influencing reactivity and binding interactions .
c. SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)
- Structure : Contains a thienyl substituent and dual trifluoromethyl groups.
- Applications : A sphingosine 1-phosphate (S1P) receptor modulator, highlighting the pharmacological relevance of trifluoromethyl-oxadiazole hybrids .
Physicochemical and Functional Comparisons
Key Observations :
- Substituent Position : Ortho-substituted -CF₃ groups (as in the target compound) may enhance steric hindrance and alter π-stacking interactions compared to para-substituted analogs .
- Reactivity : Chloromethyl derivatives (e.g., CAS 175205-63-7) offer sites for nucleophilic substitution, whereas the target compound’s chloro-phenyl group may participate in cross-coupling reactions .
- Biological Activity : Trifluoromethyl-phenyl-oxadiazoles are prevalent in drug discovery due to their metabolic stability and affinity for hydrophobic binding pockets .
Biological Activity
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure
The compound features a 1,2,4-oxadiazole ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group. Its molecular formula is , and it possesses a molecular weight of 247.60 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
In Vitro Studies
In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- T-47D (breast cancer) : Inhibition of 90.47%
- SR (leukemia) : Inhibition of 81.58%
- SK-MEL-5 (melanoma) : Inhibition of 84.32%
- MDA-MB-468 (breast cancer) : Inhibition of 84.83% .
These results indicate the compound's broad-spectrum anticancer activity.
The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation. Molecular docking studies have suggested that the compound effectively interacts with targets such as EGFR and IL-6, leading to reduced tumor growth .
Anti-inflammatory Properties
In addition to its anticancer activity, this oxadiazole derivative has shown promising anti-inflammatory effects.
Experimental Findings
Research indicates that it can significantly inhibit COX-2 enzyme activity, which is crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported at approximately 0.05 μM, demonstrating high potency compared to other derivatives .
Cytokine Production
Studies utilizing LPS-activated macrophages revealed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .
Antimicrobial Activity
The biological activity profile of this compound extends to antimicrobial effects.
Spectrum of Activity
Research has shown that compounds within the oxadiazole class exhibit antibacterial and antifungal properties. For example:
- Effective against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal activity against Candida albicans .
Case Studies
- Anticancer Efficacy : A study evaluated various oxadiazole derivatives for their anticancer properties against a panel of 58 cell lines from nine different cancer types. The compound exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Inflammation Model : In a model of acute inflammation using RAW 264.7 macrophages, the compound demonstrated significant reductions in inflammatory markers when compared to control groups .
Q & A
Q. What are the standard synthetic routes for 3-(4-chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of hydrazides with acyl chlorides or nitriles. Key reagents include trifluoromethyl iodide for introducing the trifluoromethyl group . Reaction conditions (e.g., temperature: 50–100°C, solvent: DMF or DMSO, and catalysts like NaH or Pd-based systems) are critical for yield and purity. For example, refluxing in DMSO for 18 hours followed by purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity . Optimization involves systematic variation of solvent polarity, temperature, and catalyst loading, monitored by TLC and NMR.
Q. How is the molecular structure of this oxadiazole derivative confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and FTIR. The ¹⁹F NMR is particularly useful for verifying the trifluoromethyl group’s presence and electronic environment . X-ray crystallography may resolve ambiguities in substitution patterns, while SFC (Supercritical Fluid Chromatography) confirms enantiopurity if chiral centers exist .
Q. What are the primary analytical techniques for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis under standardized conditions) and mass spectrometry (LC-MS) are standard. For example, a retention time of 1.25 minutes under condition SQD-FA05 confirms identity . Melting point analysis (e.g., 141–143°C) and elemental analysis further validate purity .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chloro vs. trifluoromethyl groups) influence biological activity in SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro group modulates electronic effects. For example, replacing the 3-phenyl group with a pyridyl moiety in analogs improves apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer lines) . Comparative tables of IC₅₀ values against MX-1 tumor models highlight substituent-dependent efficacy .
Q. What computational strategies are effective for studying target binding, and how are docking artifacts mitigated?
- Methodological Answer : AutoDock4 with flexible sidechain sampling is used to model receptor-ligand interactions. For example, docking into TIP47 (an IGF-II receptor binding protein) identifies key hydrogen bonds between the oxadiazole ring and Arg residues . Artifacts are minimized by cross-validating docking poses with MD simulations and experimental binding assays (e.g., SPR or ITC).
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies (e.g., inactivity in some cancer lines vs. potency in others) arise from cell-specific expression of molecular targets like TIP47 . Resolving contradictions involves:
- Profiling target expression (e.g., Western blotting or qPCR).
- Testing in isogenic cell lines with CRISPR-mediated target knockout.
- Meta-analysis of published IC₅₀ data to identify outlier cell models.
Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Structural modifications include:
- Introducing solubilizing groups (e.g., morpholine or PEG chains) to improve bioavailability .
- Replacing the chloromethyl group with bioisosteres (e.g., boronic acids) to reduce toxicity .
- Prodrug approaches, such as esterification of hydroxyl groups, to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
